molecular formula C12H15BrO3 B14037334 2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane

2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane

Cat. No.: B14037334
M. Wt: 287.15 g/mol
InChI Key: PXUXDYAQHCIYPK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring substituted with an isopropoxy group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane typically involves the bromination of 2-isopropoxyphenyl compounds followed by the formation of the dioxolane ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The dioxolane ring is then formed through a cyclization reaction involving ethylene glycol and an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydro derivatives of the aromatic ring.

Scientific Research Applications

2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-isopropoxy-N-phenylbenzamide
  • (5-Bromo-2-isopropoxyphenyl)(propyl)sulfane
  • 3-(5-Bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide

Uniqueness

2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-(5-bromo-2-propan-2-yloxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H15BrO3/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-4,7-8,12H,5-6H2,1-2H3

InChI Key

PXUXDYAQHCIYPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C2OCCO2

Origin of Product

United States

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